Egfr-IN-110 is a compound designed as an epidermal growth factor receptor (EGFR) inhibitor, primarily aimed at treating various cancers associated with EGFR overexpression or mutations. This compound belongs to a class of small molecule inhibitors that target the tyrosine kinase domain of the EGFR, which plays a crucial role in cell signaling pathways that regulate cell proliferation and survival.
The compound was developed through a series of synthetic modifications based on known EGFR inhibitors, particularly focusing on enhancing selectivity and potency against mutant forms of the receptor. Research articles document the synthesis and biological evaluation of Egfr-IN-110, confirming its efficacy in inhibiting EGFR activity in vitro and in vivo models of cancer .
Egfr-IN-110 is classified as a small molecule tyrosine kinase inhibitor. It specifically targets the ATP-binding site of the EGFR, which is critical for its kinase activity. This classification places it among other therapeutic agents used in oncology, particularly for non-small cell lung cancer and other malignancies where EGFR is implicated .
The synthesis of Egfr-IN-110 involves several key steps that utilize various organic reactions to construct its molecular framework. The general synthetic route includes:
The detailed synthetic procedure involves refluxing mixtures of the starting materials under controlled temperature conditions, followed by purification methods such as column chromatography to isolate the final product .
Egfr-IN-110 has a complex molecular structure characterized by a quinazolinone core, which is essential for its binding affinity to the EGFR. The structure includes various functional groups that enhance its interaction with the receptor's active site.
Egfr-IN-110 undergoes specific chemical reactions that are essential for its activity as an EGFR inhibitor. The primary reaction mechanism involves binding to the ATP-binding site of the receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways.
The mechanism of action for Egfr-IN-110 involves competitive inhibition of the EGFR tyrosine kinase activity. Upon binding to the active site:
Studies have demonstrated significant reductions in cell viability in EGFR-dependent cancer cell lines when treated with Egfr-IN-110, highlighting its potential as an effective therapeutic agent .
Egfr-IN-110 exhibits characteristics typical of small organic molecules:
The compound's chemical properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance have confirmed the structural integrity and purity of Egfr-IN-110 post-synthesis .
Egfr-IN-110 has significant applications in cancer research and therapy:
CAS No.: 2134602-45-0
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8